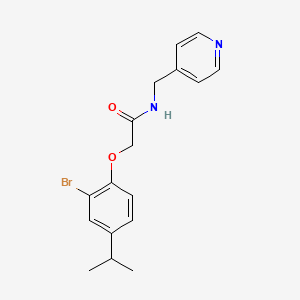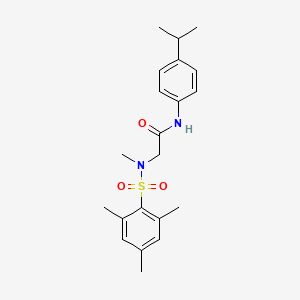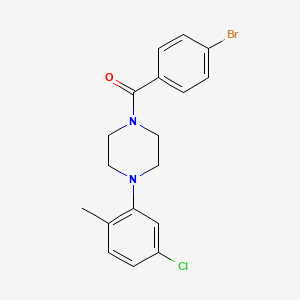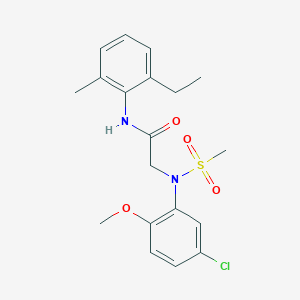
2-(2-bromo-4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BRD7929, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique properties and mechanism of action.
Wirkmechanismus
2-(2-bromo-4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the transcription of genes that are involved in cancer cell growth and survival. By inhibiting the activity of BRD4, this compound can help to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells. It can inhibit the activity of certain enzymes that are involved in the regulation of gene expression, as well as alter the expression of certain genes. Additionally, it has been shown to induce cell death in certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it has shown promise in inhibiting the growth of certain cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using this compound is that it may not be effective against all types of cancer cells, and further research is needed to determine its full potential.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(2-bromo-4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of new cancer therapies that utilize this compound or similar compounds. Additionally, further research is needed to determine the full range of biochemical and physiological effects of this compound, as well as its potential use in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12(2)14-3-4-16(15(18)9-14)22-11-17(21)20-10-13-5-7-19-8-6-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTDXUGONBCLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[2-(benzylsulfonyl)ethyl]thio}-5-cyano-2-methyl-N,4-diphenylnicotinamide](/img/structure/B3547515.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3547520.png)



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B3547554.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B3547560.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3547566.png)
![ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B3547567.png)
![2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3547595.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B3547599.png)

![2-[(4-bromophenyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3547611.png)